4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
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Overview
Description
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a complex organic compound with the molecular formula C20H16O3. It is also known by other names such as 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride and 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl . This compound is characterized by its unique structure, which includes a benzofuran ring system fused with a cyclohexene ring and substituted with phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a substituted cyclohexadiene, and the dienophile is maleic anhydride. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
- 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of both benzofuran and cyclohexene ring systems. This structural complexity imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
82999-00-6 |
---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1,7-diphenyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H16O3/c22-18-16-17(19(23)24-18)21(15-9-5-2-6-10-15)12-11-20(16,13-21)14-7-3-1-4-8-14/h1-12,16-17H,13H2 |
InChI Key |
ZIRTUTAGQSEEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C=CC1(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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